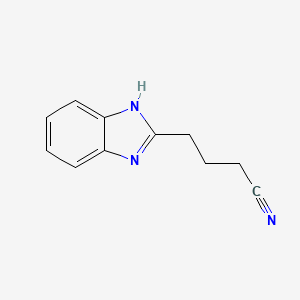

4-(1H-Benzimidazol-2-yl)butanenitrile

Description

Historical Perspectives and Evolution of Benzimidazole (B57391) Research

The history of benzimidazole dates back to 1872, when Hoebrecker first reported its synthesis through the reduction of 2-nitro-4-methylacetanilide. jbarbiomed.comresearchgate.net However, significant interest in the benzimidazole nucleus was particularly stimulated in the 1940s when Woolley hypothesized that its structural similarity to purines could elicit biological responses. mdpi.com This was further solidified when Brink and Folkers identified 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole as a structural component of vitamin B12. mdpi.com

Early synthetic methods, such as the condensation of o-phenylenediamines with carboxylic acids (Phillips-Ladenburg synthesis) or aldehydes, laid the groundwork for accessing this heterocyclic system. jbarbiomed.comrsc.org Over the decades, research has focused on developing more efficient, versatile, and environmentally benign synthetic routes. mdpi.com Modern methods include microwave-assisted synthesis, the use of various catalysts like Lewis acids and nanoparticles, and one-pot multi-component reactions to generate diverse libraries of benzimidazole derivatives. mdpi.comosi.lvnih.govrsc.org

Significance of the Benzimidazole Core in Chemical Sciences

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444), is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of pharmacologically active compounds and its ability to interact with various biological targets. rsc.orgresearchgate.netnih.gov

As a bicyclic aromatic heterocycle containing two nitrogen atoms, benzimidazole holds a prominent place in heterocyclic chemistry. researchgate.nettsijournals.com It possesses both weakly acidic (the N-H proton) and weakly basic (the imine nitrogen) properties, allowing it to participate in a variety of chemical reactions. tsijournals.com Its electron-rich nature and the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors make it a versatile building block for constructing more complex molecular architectures. nih.gov The synthesis of the benzimidazole ring itself is a classic topic, with numerous methods developed for its construction from precursors like o-phenylenediamines and various C1 synthons. rsc.orgnih.govorganic-chemistry.org

The structural rigidity and physicochemical properties of the benzimidazole core make it an excellent foundational scaffold for drug design and discovery. nih.govresearchgate.net Its planar structure is capable of engaging in π-π stacking interactions, while the nitrogen atoms are key sites for hydrogen bonding with biological macromolecules. nih.gov By modifying the substituents at the 1, 2, and benzene ring positions, chemists can systematically tune the compound's steric, electronic, and lipophilic properties. This adaptability has led to the development of a wide array of derivatives with diverse therapeutic applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., bilastine). researchgate.netorganic-chemistry.org

Rationale for Focused Academic Inquiry into 4-(1H-Benzimidazol-2-yl)butanenitrile and Analogues

The specific academic focus on this compound is driven by several key factors inherent to its structure. The rationale combines the established value of the benzimidazole core with the synthetic versatility and potential bioactivity of the alkyl nitrile substituent.

Firstly, the benzimidazole nucleus provides a proven platform for biological activity. mdpi.com Secondly, the introduction of an alkyl chain, in this case, a butanenitrile group, at the 2-position allows for systematic exploration of how lipophilicity and spatial arrangement affect target binding. The length and flexibility of the four-carbon chain can influence how the molecule fits into a receptor's binding pocket.

Thirdly, and crucially, the nitrile group (–C≡N) is a highly valuable functional group in medicinal chemistry and organic synthesis. It is a bioisostere for various functional groups, including carbonyls and halogens, and can act as a hydrogen bond acceptor. nih.gov Furthermore, the nitrile moiety is a versatile synthetic intermediate that can be readily converted into other functional groups such as amines, carboxylic acids, amides, or tetrazoles, providing a pathway to a wide range of other derivatives for further investigation. nih.govresearchgate.net

Recent research into related compounds, such as benzimidazolium salts bearing cyanopropyl groups, has demonstrated potent inhibitory effects against enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov This highlights the rationale for investigating benzimidazoles with alkyl nitrile side chains as a strategy for discovering new enzyme inhibitors. Therefore, the synthesis and study of this compound and its analogues are a logical step in the exploration of new chemical space and the development of novel bioactive molecules.

Current State of Research on Nitrile-Substituted Benzimidazole Derivatives

Current research on nitrile-substituted benzimidazoles encompasses their synthesis and the investigation of their chemical and biological properties. Several synthetic strategies can be employed to create these molecules. One direct approach involves the condensation of o-phenylenediamine (B120857) with a dinitrile or a cyanocarboxylic acid derivative. rsc.org Another established method is the intermolecular cyclization of 2-haloanilines with nitriles. rsc.org

While specific studies focused solely on this compound are not widely reported in the literature, research on closely related analogues provides significant insight. For instance, 1H-Benzimidazole-2-acetonitriles, which feature a shorter two-carbon nitrile chain, are recognized as valuable synthons for creating fused heterocyclic systems like pyridobenzimidazoles. kau.edu.sa These acetonitriles are typically synthesized by the condensation of o-phenylenediamine with cyanoacetic acid derivatives. kau.edu.sa

Furthermore, the synthesis and structural characterization of aromatic nitrile derivatives, such as 4-(1H-Benzimidazol-2-yl)benzonitrile, have been documented. nih.govnih.gov Crystal structure analysis of this compound reveals that the nitrile nitrogen can participate in intermolecular hydrogen bonding, forming chains and influencing the solid-state packing of the molecules. nih.gov This suggests that the nitrile group in this compound would similarly influence its molecular interactions. The investigation of such nitrile-substituted benzimidazoles is often aimed at creating precursors for more complex functional materials or bioactive compounds. nih.gov

Table 1: Physicochemical and Structural Data of Representative Benzimidazole Analogues

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature | Reported Finding | Reference |

| 4-(1H-benzimidazol-2-yl)phenol | C₁₃H₁₀N₂O | 210.23 | Phenol group at C-2 phenyl | Basic physicochemical properties computed. | nih.gov |

| 4-(1H-Benzimidazol-2-yl)benzonitrile | C₁₄H₉N₃ | 219.24 | Benzonitrile group at C-2 | Crystal structure determined; molecules form zigzag chains via N—H⋯N hydrogen bonds. | nih.gov |

| 2-(Piperidin-4-yl)-1H-benzoimidazole | C₁₂H₁₅N₃ | 201.27 | Piperidine ring at C-2 | Used as a reagent in the synthesis of potent sodium channel blockers. | chemicalbook.com |

| 1-Butyl-3-(3-cyanopropyl)-1H-benzo[d]imidazol-3-ium Bromide | C₁₅H₁₉BrN₄ | 351.25 | Cyanopropyl and Butyl groups on N1 and N3 | Synthesized and evaluated as a potent inhibitor of carbonic anhydrase isoenzymes. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTNSUAONZCXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506778 | |

| Record name | 4-(1H-Benzimidazol-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51100-91-5 | |

| Record name | 4-(1H-Benzimidazol-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 4 1h Benzimidazol 2 Yl Butanenitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure of 4-(1H-Benzimidazol-2-yl)butanenitrile. While specific experimental spectra for this exact compound are not widely available in the cited literature, its characteristic features can be predicted based on the analysis of its constituent functional groups and data from closely related analogs.

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the imino (N-H) proton, and the aliphatic protons of the butanenitrile chain. The aromatic region would likely feature complex multiplets for the four protons on the benzene (B151609) ring. The three methylene (B1212753) groups of the butane (B89635) chain would appear as distinct signals, with their chemical shifts and multiplicities determined by their proximity to the benzimidazole ring and the nitrile group. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. This includes the two distinct carbons of the imidazole portion, the carbons of the fused benzene ring, the three methylene carbons of the alkyl chain, and the characteristic carbon of the nitrile group (C≡N), which is expected to appear in the 115-125 ppm range. The carbons of the benzimidazole ring would appear at chemical shifts typical for aromatic and heteroaromatic systems. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. Experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzimidazole Aromatic (4H) | 7.20 - 7.70 (m) | 110 - 145 |

| Benzimidazole N-H (1H) | 12.0 - 13.0 (br s) | N/A |

| Benzimidazole C2 | N/A | ~152 |

| Methylene (CH₂ -Benzimidazole) | ~3.00 (t) | ~28 |

| Methylene (Central C H₂) | ~2.10 (quint) | ~25 |

| Methylene (C H₂-CN) | ~2.60 (t) | ~16 |

| Nitrile (C≡N) | N/A | ~119 |

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. A sharp, medium-intensity band around 2240-2260 cm⁻¹ would indicate the stretching vibration of the nitrile (C≡N) group. chemicalbook.com A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the N-H stretching of the imidazole ring. rsc.org Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹) and C=N stretching of the imidazole ring (around 1625 cm⁻¹). rsc.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3200 - 3500 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Sharp, Medium |

| C=N Stretch (Imidazole) | ~1625 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. The fragmentation pattern would likely involve the cleavage of the butanenitrile side chain, leading to characteristic fragment ions corresponding to the stable benzimidazole cation and various fragments from the alkyl nitrile chain.

X-ray Crystallography Studies of Related Benzimidazole Nitriles

While a crystal structure for this compound is not available in the reviewed literature, analysis of closely related compounds, such as 4-(1H-Benzimidazol-2-yl)benzonitrile, provides significant insight into the likely solid-state conformation and packing. nih.govnih.gov

In the crystal structure of the related compound 4-(1H-Benzimidazol-2-yl)benzonitrile, intermolecular interactions are key to the formation of the crystal lattice. nih.gov The dominant interaction is a strong N—H···N hydrogen bond where the imidazole N-H group of one molecule donates a hydrogen to the nitrogen atom of the nitrile group of an adjacent molecule. nih.gov This head-to-tail interaction links the molecules into zigzag chains that propagate through the crystal. nih.gov Similar N—H···N hydrogen bonding is a common and stabilizing feature in many benzimidazole derivatives, forming chains, dimers, or more complex networks. rsc.orgrsc.org It is highly probable that this compound would also exhibit such N—H···N hydrogen bonding in its crystal structure, which would be a primary determinant of its crystal packing. Additional stability would be provided by weaker C-H···π and π-π stacking interactions between the benzimidazole ring systems of adjacent molecules. ijrpc.com

The conformation of benzimidazole derivatives is influenced by the nature of the substituent at the 2-position. In 4-(1H-Benzimidazol-2-yl)benzonitrile, the benzimidazole ring system and the attached phenyl ring are nearly coplanar, with a very small dihedral angle of 3.87(3)° between them. nih.gov This planarity facilitates efficient crystal packing and maximizes π-system interactions.

Advanced Structural Characterization Methods (e.g., Raman Spectroscopy)

There is no available data from advanced structural characterization methods, such as Raman spectroscopy, for this compound in the public domain. Such studies would provide valuable insight into the vibrational modes of the molecule, offering further confirmation of its structure and bonding, but this research has not been found.

Reactivity and Derivatization Studies of 4 1h Benzimidazol 2 Yl Butanenitrile

Functionalization at the Benzimidazole (B57391) Nitrogen Atoms (N1, N3)

The benzimidazole ring contains two nitrogen atoms, N1 and N3, which are key sites for functionalization. The N1 atom is protonated in the parent compound, offering a site for deprotonation followed by substitution, while both nitrogens can be involved in alkylation and acylation reactions.

Alkylation and Acylation Reactions

The nitrogen atoms of the benzimidazole nucleus can be readily alkylated or acylated. Alkylation typically occurs at the N1 position after deprotonation with a suitable base. For instance, studies on the related (1H-benzimidazol-2-yl)-acetonitrile show that treatment with alkylating agents leads to the formation of (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters after subsequent hydrolysis and esterification. researchgate.net This suggests that 4-(1H-Benzimidazol-2-yl)butanenitrile would undergo similar N-alkylation.

Acylation reactions can also be performed at the benzimidazole nitrogen. For example, 1H-Benzimidazole-2-acetonitrile reacts with ethyl chloroformate in the presence of triethylamine. kau.edu.sa This indicates that this compound could be acylated with various acylating agents, such as acid chlorides or anhydrides, to introduce carbonyl-containing functionalities. These reactions provide a pathway to a diverse range of N-substituted derivatives.

Table 1: Representative Alkylation and Acylation Reactions on Benzimidazole Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkylating agents | (1-alkyl-1H-benzimidazol-2-yl) derivatives | researchgate.net |

| Acylation | Ethyl chloroformate, triethylamine | N-acylated benzimidazole derivatives | kau.edu.sa |

Formation of Benzimidazolium Salts

Further alkylation of an N-substituted benzimidazole leads to the formation of 1,3-dialkylbenzimidazolium salts. nih.gov This process involves a two-step N-functionalization of the benzimidazole ring. nih.gov First, a monoalkylation is carried out, followed by a second alkylation with a different or identical alkyl halide. nih.gov The reaction is often conducted by refluxing the N-alkylated benzimidazole with the alkyl halide in a solvent like toluene, resulting in high yields of the quaternary ammonium (B1175870) salts. nih.gov These salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. biointerfaceresearch.com The formation of benzimidazolium salts from this compound would involve initial N-alkylation, followed by a second alkylation to yield the corresponding quaternary salt.

Transformations at the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a wide array of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Reduction Reactions

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Research on the closely related (1H-benzimidazol-2-yl)-acetonitrile has demonstrated its hydrolysis to (1H-benzimidazol-2-yl)-acetic acid. researchgate.net This transformation converts the butanenitrile derivative into 4-(1H-Benzimidazol-2-yl)butanoic acid, providing a handle for further reactions such as esterification or amidation.

Reduction of the nitrile group typically yields a primary amine. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for this conversion. This would transform this compound into 4-(1H-Benzimidazol-2-yl)butan-1-amine, introducing a basic amino group that can be used for subsequent derivatization.

Cycloaddition Reactions (e.g., Triazole, Imidazole (B134444), Thiadiazole Formation)

Nitriles are valuable precursors for the synthesis of various five-membered heterocyclic rings. nih.gov The nitrile group can participate in cycloaddition reactions with different reagents to form triazoles, imidazoles, and thiadiazoles.

Triazole Formation: 1,2,4-Triazoles can be synthesized from nitriles through various methods. One common approach involves the reaction of nitriles with hydrazines or their derivatives. organic-chemistry.orgorganic-chemistry.org For instance, a copper-catalyzed reaction of nitriles with amidines can lead to 1,2,4-triazole (B32235) derivatives. organic-chemistry.org Another method involves the [3+2] cycloaddition of a nitrile ylide, formed in situ, with an aryldiazonium salt. organic-chemistry.org These synthetic strategies could be applied to this compound to generate novel triazole-containing compounds. nih.gov

Imidazole Formation: Imidazole rings can also be synthesized from nitriles. While various methods exist for imidazole synthesis, nih.govresearchgate.net specific cycloaddition pathways starting from nitriles are less common but feasible under certain conditions, often involving multicomponent reactions.

Thiadiazole Formation: 1,3,4-Thiadiazoles are frequently synthesized from thiosemicarbazide (B42300) or its derivatives. nih.gov A common route involves the cyclization of thiosemicarbazones, which can be derived from nitriles. nih.gov For example, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared by the cyclization of thiosemicarbazide with various reagents. nih.gov Another approach involves the reaction of hydrazonoyl halides with reagents like potassium thiocyanate. researchgate.net The nitrile group in this compound can be converted to a thioamide or a similar intermediate, which can then undergo cyclization to form a thiadiazole ring. chemmethod.comlookchem.com

Table 2: Heterocycle Formation from Nitrile Precursors

| Target Heterocycle | General Method | Key Reagents | Reference |

|---|---|---|---|

| 1,2,4-Triazole | Cycloaddition/Condensation | Hydrazines, Amidines, Aryldiazonium salts | organic-chemistry.orgorganic-chemistry.org |

| 1,3,4-Thiadiazole | Cyclization | Thiosemicarbazide, Hydrazonoyl halides | nih.govnih.govresearchgate.net |

Electrophilic and Nucleophilic Substitutions on the Butane (B89635) Chain or Phenyl Ring

The benzimidazole ring system is generally susceptible to electrophilic substitution on the benzene (B151609) ring, although it is less reactive than benzene itself. The positions 4, 5, 6, and 7 are potential sites for substitution, with the exact position depending on the reaction conditions and the directing effects of the imidazole ring.

Nucleophilic aromatic substitution (SNAr) on the benzimidazole ring is also possible, particularly if the ring is activated by electron-withdrawing groups or if a good leaving group is present. nih.gov For example, halogenated benzimidazoles can undergo nucleophilic substitution with various nucleophiles. rsc.org While the parent this compound does not possess such activating groups, its derivatives could be designed to undergo these reactions.

Direct substitution on the saturated butane chain is less common and typically requires radical conditions, which are outside the scope of typical derivatization strategies for this scaffold. However, functionalization of the carbon adjacent to the nitrile group (the α-carbon) can sometimes be achieved via deprotonation followed by reaction with an electrophile.

Multi-Component Reactions Involving the Benzimidazole Nucleus

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The benzimidazole nucleus, present in this compound, is a valuable scaffold that can participate in various MCRs, leading to the formation of diverse and complex heterocyclic systems. The reactivity in such reactions can stem from either the benzimidazole ring itself, particularly the nucleophilic secondary amine, or the functional groups attached to it.

While specific MCRs involving this compound are not extensively documented, the reactivity of the closely related (1H-Benzimidazol-2-yl)acetonitrile and other 2-substituted benzimidazoles in MCRs provides significant insight into the potential transformations of the target compound. The active methylene (B1212753) group in (1H-Benzimidazol-2-yl)acetonitrile is a key site of reactivity for the synthesis of fused benzimidazole systems. kau.edu.saresearchgate.net

One of the most notable MCRs involving compounds with an active methylene group is the Gewald reaction . This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur to produce highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org A modified version of this reaction has been successfully applied to 2-cyanomethyl benzimidazoles to synthesize 2-aminothiophene-linked benzimidazoles. wikipedia.org This suggests that the butanenitrile moiety in this compound, although less activated due to the longer alkyl chain, could potentially participate in similar transformations under appropriate conditions, possibly requiring stronger bases or catalysts to facilitate the initial deprotonation.

Another significant MCR is the Biginelli reaction , which traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). beilstein-journals.orgiau.irtnsroindia.org.innih.govorganic-chemistry.orgbeilstein-journals.org Research has shown that 2-acylmethyl-1H-benzimidazoles can participate in the Biginelli reaction, where the active methylene group acts as the 1,3-dicarbonyl component. researchgate.net This leads to the formation of 4-aryl-5-(2-benzimidazolyl)-2-oxo-1,2,3,4-tetrahydropyrimidines. This precedent suggests that this compound, if appropriately functionalized at the methylene group adjacent to the benzimidazole ring, could serve as a substrate for Biginelli-type reactions.

The benzimidazole nucleus itself can act as the amine component in other MCRs. For instance, the Ugi reaction , a four-component reaction between an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a versatile method for generating peptide-like structures and various heterocycles. iau.irnih.govresearchgate.netnih.gov The secondary amine of the benzimidazole ring in this compound could potentially act as the nucleophilic amine component in an Ugi reaction, leading to the formation of complex adducts. This approach has been used to synthesize novel benzimidazole derivatives by employing a UDC (Ugi/de-Boc/cyclize) strategy. globalresearchonline.net

Similarly, the Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, could potentially involve the benzimidazole moiety if a carboxylic acid function is present in one of the reactants. nih.govnih.govumich.edu

Furthermore, the active methylene group of (1H-Benzimidazol-2-yl)acetonitrile has been shown to react with various electrophiles in MCR settings to construct fused pyridobenzimidazoles. kau.edu.saresearchgate.net These reactions often proceed through an initial Knoevenagel or Michael addition reaction followed by cyclization. For example, the reaction with chalcones (1,3-diphenyl-2-propen-1-ones) in the presence of a base leads to pyridobenzimidazoles. kau.edu.sa While the methylene groups in the butanenitrile chain of this compound are less acidic, their reactivity could be enhanced to participate in similar annulation reactions to build complex fused systems.

The following table summarizes potential multi-component reactions involving the structural motifs present in this compound, based on the reactivity of analogous compounds.

| Multi-Component Reaction | Key Reactants | Potential Product from this compound or Analogs | Ref. |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene-functionalized benzimidazole | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone-substituted benzimidazole | iau.irtnsroindia.org.inresearchgate.net |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Complex acyclic or heterocyclic benzimidazole derivatives | iau.irnih.govresearchgate.net |

| Pyridine (B92270) Synthesis | Aldehyde, Malononitrile, etc. | Pyrido[1,2-a]benzimidazole derivatives | kau.edu.sanih.govbaranlab.org |

It is evident that the benzimidazole nucleus and its side chains offer multiple points of reactivity for the application of multi-component reactions. While direct studies on this compound are limited, the extensive research on related benzimidazole derivatives provides a strong basis for exploring its potential in the rapid synthesis of complex and potentially bioactive molecules.

Computational and Theoretical Investigations of 4 1h Benzimidazol 2 Yl Butanenitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of a molecule at the electronic level. dergipark.org.trniscpr.res.inirjweb.com

Electronic Structure Analysis

The electronic structure of 4-(1H-Benzimidazol-2-yl)butanenitrile can be meticulously analyzed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) or similar basis set. dergipark.org.trresearchgate.net This analysis reveals key electronic parameters that govern the molecule's reactivity and stability.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net For benzimidazole (B57391) derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO can be distributed across both the benzimidazole and substituent moieties. dergipark.org.tr The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor; a smaller gap suggests higher reactivity and potential for intramolecular charge transfer. niscpr.res.inresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. dergipark.org.tr In this compound, the most negative potential (red/yellow regions) is expected around the nitrogen atoms of the imidazole (B134444) and nitrile groups, indicating them as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom on the imidazole nitrogen (N-H) would exhibit a positive potential (blue region), marking it as a hydrogen bond donor site. dergipark.org.tr

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. These include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). dergipark.org.trirjweb.com These parameters are valuable in theoretical studies of drug-receptor interactions.

Table 1: Hypothetical Calculated Electronic Properties for this compound Calculations based on DFT/B3LYP/6-311G(d,p) level of theory.

| Parameter | Calculated Value | Significance |

| E_HOMO | -6.25 eV | Electron-donating capacity |

| E_LUMO | -1.85 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.40 eV | Chemical reactivity and stability |

| Dipole Moment | 4.5 D | Molecular polarity |

| Electronegativity (χ) | 4.05 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.20 eV | Resistance to change in electron distribution |

| Electrophilicity (ω) | 3.73 eV | Propensity to accept electrons |

Prediction of Spectroscopic Properties

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, a direct comparison with experimental spectra (FT-IR, Raman, NMR) can be made, which helps to confirm the molecular structure. niscpr.res.innih.govnih.gov

Vibrational Analysis (FT-IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to different functional groups in this compound. Key predicted vibrations would include the N-H stretching of the imidazole ring (around 3400-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹), C=N stretching of the imidazole (around 1620-1650 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic and aliphatic parts. nih.govdergipark.org.tr Comparing calculated frequencies with experimental FT-IR and Raman spectra helps in the precise assignment of spectral bands. niscpr.res.in

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict the chemical shifts for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the butanenitrile chain, and the distinct N-H proton. These theoretical values generally show good correlation with experimental data measured in solvents like DMSO-d₆ or CDCl₃. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govnih.gov It can calculate the energies of electronic transitions (e.g., π→π* and n→π*) and their corresponding oscillator strengths. For benzimidazole derivatives, strong absorption bands are typically predicted in the UV region, which correspond to the electronic transitions within the conjugated benzimidazole system. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, molecular modeling techniques simulate the dynamic behavior and interactive potential of molecules, which is essential for understanding their function in a biological context.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable, low-energy conformers. rsc.org This is often done by systematically rotating the rotatable bonds, such as the C-C bonds in the butanenitrile chain and the bond connecting the chain to the benzimidazole ring. nih.gov By calculating the potential energy for each conformation, an energy landscape can be mapped. This analysis reveals the global minimum energy structure and other low-energy conformers that might be relevant for receptor binding. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular behavior over time, accounting for environmental factors like solvent and temperature. researchgate.nettandfonline.com An MD simulation of this compound could be performed to study its stability and behavior in an aqueous solution or its interaction with a model cell membrane, such as a dipalmitoylphosphatidylcholine (DPPC) bilayer. semanticscholar.org Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the compound's conformation and its complex with a target protein over the simulation time. researchgate.netsemanticscholar.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. researchgate.netsemanticscholar.org

Radius of Gyration (Rg): To evaluate the compactness of the molecule or a protein-ligand complex. researchgate.net

Interaction Energy: To quantify the strength of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the molecule and its surroundings. researchgate.net

Such simulations can reveal how the molecule diffuses, where it partitions (e.g., in the hydrophobic core or at the interface of a membrane), and how it might induce changes in its environment, such as the formation of pores in a membrane. semanticscholar.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target, such as a protein or enzyme. jmchemsci.comresearchgate.netdntb.gov.uavensel.orgukm.myresearchgate.netacs.orgresearchgate.netnih.govsums.ac.irnih.govnih.govresearchgate.net Given the wide range of biological activities reported for benzimidazole derivatives, this compound could be docked against various validated cancer and viral targets.

Potential Protein Targets: Based on studies of analogous compounds, relevant targets include Epidermal Growth Factor Receptor (EGFR), dntb.gov.uaukm.myresearchgate.netacs.orgresearchgate.net Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), nih.gov HIV-1 Reverse Transcriptase (RT), nih.govjmchemsci.comresearchgate.netvensel.orgsums.ac.iructm.edu and various kinases like Aurora B kinase or PI3Kα. nih.gov

Docking Procedure and Analysis: The docking process involves preparing the 3D structures of both the ligand and the target protein (often from the Protein Data Bank). Using software like AutoDock Vina, the ligand is placed into the active site of the protein, and various conformations are sampled. vensel.org The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The analysis of the best-docked poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the binding pocket. nih.govnih.gov For example, docking against EGFR might show hydrogen bonding between the benzimidazole nitrogens and key residues like Met793, and hydrophobic interactions involving the benzene ring. ukm.my

Table 2: Hypothetical Molecular Docking Results of this compound with EGFR Kinase Domain (PDB ID: 1M17)

| Parameter | Value/Description |

| Binding Affinity | -9.2 kcal/mol |

| Hydrogen Bonds | N-H of imidazole with backbone C=O of Met793 (Distance: 2.1 Å)N of nitrile with side chain NH of Lys745 (Distance: 2.5 Å) |

| Hydrophobic Interactions | Benzene ring with Leu718, Val726, Ala743, Leu844 Aliphatic chain with Leu788, Pro794 |

| Predicted Inhibition Constant (Ki) | 150 nM |

| Interacting Residues | Lys745, Leu718, Val726, Ala743, Met793, Pro794, Leu788, Leu844 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new molecules. nih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields of a molecule to predict its biological activity. mdpi.comnih.gov The underlying principle is that the interactions between a ligand and its target receptor are primarily non-covalent, and variations in biological activity correlate with changes in the shape and electronic properties of the molecules. mdpi.com A CoMFA model is generated by aligning a set of molecules and calculating their steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom on a 3D grid. mdpi.commdpi.com The resulting data is then analyzed using partial least squares (PLS) to build a predictive model. mdpi.com

For a molecule like this compound, a CoMFA study would involve analyzing how modifications to the benzimidazole ring, the butylnitrile chain, or the addition of various substituents would affect its interaction with a hypothetical receptor. The resulting contour maps would indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. nih.govnih.govresearchgate.net CoMSIA calculates similarity indices at each grid point using a Gaussian function, which avoids some of the singularities and artifacts that can occur with the Lennard-Jones and Coulomb potentials used in CoMFA. nih.gov This often results in contour maps that are easier to interpret. nih.gov

A CoMSIA study of this compound and its analogs could provide a more comprehensive understanding of the structural requirements for activity. The analysis would highlight the specific contributions of hydrophobicity and hydrogen bonding capabilities of the benzimidazole N-H group, the nitrile nitrogen, and any potential substituents. nih.govnih.gov

Table 1: Comparison of CoMFA and CoMSIA Techniques

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

| Fields Analyzed | Steric and Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| Potential Function | Lennard-Jones and Coulomb Potentials | Gaussian-type Function |

| Contour Maps | Can be fragmented and difficult to interpret | Generally smoother and easier to interpret |

| Key Advantage | Foundational 3D-QSAR method | Provides a more detailed picture of interaction requirements |

Investigation of Molecular Interactions

The biological activity of a molecule is fundamentally determined by its interactions with its target. For this compound, several types of non-covalent interactions are expected to be significant.

Hydrogen Bonding Contributions

Hydrogen bonds are crucial for molecular recognition. In the case of this compound, the key hydrogen bonding sites are the N-H group of the benzimidazole ring, which acts as a hydrogen bond donor, and the nitrogen atom of the imidazole ring and the nitrile group, which can act as hydrogen bond acceptors.

While a crystal structure for this compound is not available, the crystal structure of the closely related compound, 4-(1H-benzimidazol-2-yl)benzonitrile , provides valuable insights. mdpi.com In this analog, molecules are linked into zigzag chains through intermolecular N-H···N hydrogen bonds, where the imidazole N-H proton of one molecule bonds with the nitrile nitrogen atom of an adjacent molecule. mdpi.com A similar interaction pattern is highly probable for this compound.

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Benzimidazole N-H | Nitrile Nitrogen | Intermolecular |

| Benzimidazole N-H | Imidazole Nitrogen | Intermolecular |

| C-H on the butyl chain/aromatic ring | Suitable acceptor on receptor | Inter/Intramolecular (weak) |

| Suitable donor on receptor | Nitrile Nitrogen | Intermolecular |

| Suitable donor on receptor | Imidazole Nitrogen | Intermolecular |

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions between aromatic rings. The benzimidazole ring system in this compound is electron-rich and capable of engaging in π-π stacking. These interactions play a significant role in stabilizing the structure of biomacromolecules and in the binding of small molecules to them. The stacking can occur in a face-to-face or offset (parallel-displaced) fashion. The specific geometry and strength of the interaction depend on the electronic nature and substitution of the interacting rings. Such interactions would be expected to contribute to the binding of this compound to an aromatic residue (like phenylalanine, tyrosine, or tryptophan) in a protein binding pocket. researchgate.net

Mechanistic Investigations of Biological Activity Associated with 4 1h Benzimidazol 2 Yl Butanenitrile and Analogues

Structure-Activity Relationship (SAR) Elucidation

The biological activity of benzimidazole (B57391) derivatives, including 4-(1H-Benzimidazol-2-yl)butanenitrile, is significantly influenced by their chemical structure. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its biological effects and for designing more potent and selective compounds. nih.govresearchgate.net

Impact of Substituent Position on Biological Activity

The position of substituents on the benzimidazole ring system plays a critical role in determining the biological activity of these compounds. nih.gov SAR analyses have consistently shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole core can greatly influence their therapeutic properties. nih.gov

For example, in the context of anti-inflammatory activity, the nature and location of substituents on the benzimidazole ring are significant contributors. nih.gov Studies on various benzimidazole derivatives have revealed that even minor changes in substituent position can lead to substantial differences in potency and selectivity. For instance, a study on N-acridin-9-yl-4-benzimidazo-2-ylbenzamides demonstrated that substitution at the C5 position of the benzimidazole ring is crucial for their anti-inflammatory and CDK-inhibitory activities. nih.gov A nitro group at C5 resulted in pronounced activity, whereas a methyl or amino group at the same position led to a complete loss of activity. nih.gov

Influence of the Nitrile Moiety on Biological Interactions

The nitrile group (-C≡N) is a significant functional group in medicinal chemistry and its incorporation into drug candidates can enhance biological activity. nih.gov The unique physicochemical properties of the nitrile substituent can lead to improved pharmacokinetic and pharmacological effects. nih.gov

In the context of benzimidazole derivatives, the nitrile group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. nih.gov These interactions can increase the binding affinity of the compound for its receptor, thereby enhancing its potency. nih.gov For instance, studies on other classes of compounds have shown that a nitrile group can form a covalent bond with specific amino acid residues in the binding pocket of an enzyme, leading to irreversible inhibition and enhanced therapeutic effects. nih.gov

Role of Benzimidazole Core Modifications

Modifications to the core benzimidazole structure are a key strategy in the development of new therapeutic agents. researchgate.netnih.gov The benzimidazole nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov

Altering the benzimidazole core, for example, by fusing it with other heterocyclic rings or by introducing various substituents, can lead to compounds with novel or improved biological activities. nih.gov These modifications can affect the molecule's electronic distribution, conformation, and ability to interact with different biological targets. researchgate.net Research has shown that the development of novel benzimidazole compounds is an ongoing area of interest for medicinal chemists. researchgate.net

Receptor Binding Affinity Studies

Understanding the binding affinity of a compound for its biological target is fundamental to drug discovery. For this compound and its analogs, receptor binding studies are essential to quantify their interaction with specific receptors and to elucidate their mechanism of action.

Transient Receptor Potential Vanilloid-1 (TRPV-1) Antagonism

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a non-selective cation channel, is a well-established target for the development of analgesic agents. nih.govmdpi.com It is activated by various stimuli, including heat, protons, and capsaicin. nih.govmdpi.com Antagonists of the TRPV1 receptor are of significant interest for the treatment of pain. mdpi.com

Several series of benzimidazole derivatives have been identified as potent TRPV1 antagonists. nih.gov SAR studies of these compounds have provided valuable insights into the structural requirements for effective TRPV1 antagonism. For instance, a series of 4-(2-pyridyl)piperazine-1-benzimidazole analogues were synthesized and evaluated for their TRPV1 antagonist activity. nih.gov These studies identified potent antagonists with IC50 values in the nanomolar range. nih.gov

While direct binding affinity data for this compound at the TRPV1 receptor is not explicitly detailed in the provided search results, the established activity of other benzimidazole-containing molecules as TRPV1 antagonists suggests that this compound and its analogs could also interact with this receptor. The butyronitrile (B89842) side chain at the 2-position of the benzimidazole core would be a key determinant of its binding affinity and antagonist potency. The length and flexibility of this chain, along with the presence of the terminal nitrile group, would influence how the molecule fits into the binding pocket of the TRPV1 receptor. Further experimental studies, such as radioligand binding assays or functional assays measuring the inhibition of capsaicin-induced responses, would be necessary to determine the precise binding affinity and antagonist profile of this compound for the TRPV1 receptor. nih.gov

Cannabinoid Receptor Agonism

The endocannabinoid system, primarily comprising cannabinoid receptors 1 (CB1) and 2 (CB2), is a significant modulator of physiological processes. nih.gov While the CB1 receptor is predominantly found in the central nervous system, the CB2 receptor is mainly expressed in immune cells, making it an attractive target for therapies aiming to avoid psychoactive side effects. nih.gov

Research has explored the potential for benzimidazole derivatives to act as cannabinoid receptor agonists. A novel class of benzimidazole-based compounds has been synthesized and evaluated for their affinity to cannabinoid receptors. These derivatives have demonstrated significant binding affinities, with some reaching the nanomolar range for the CB2 receptor, and have shown potencies ranging from partial to full agonism. researchgate.net Furthermore, these benzimidazole derivatives exhibited high selectivity for the CB2 receptor over the CB1 receptor, with some showing over 1000-fold selectivity. researchgate.net The structural similarities between these active benzimidazole analogues and this compound suggest that the latter may also interact with cannabinoid receptors, potentially contributing to its biological activity profile. The design of novel 2-pyridylbenzimidazole derivatives has also yielded compounds with high-affinity for the CB1 receptor. nih.gov

| Compound Class | Target Receptor | Affinity/Potency | Selectivity |

| Benzimidazole Derivatives | CB2 | Up to 1nM binding affinity, partial to full agonism | >1000-fold over CB1 |

| 2-Pyridylbenzimidazoles | CB1 | High affinity (nanomolar range) | - |

Bradykinin (B550075) Receptor Antagonism

Bradykinin is a peptide that mediates inflammatory responses through its interaction with B1 and B2 receptors. The development of antagonists for these receptors is a key area of interest for anti-inflammatory drug discovery. drugbank.com

Studies have identified that the benzimidazole scaffold can serve as a basis for the development of bradykinin receptor antagonists. A series of 1-benzylbenzimidazole derivatives has been designed and synthesized, leading to the discovery of compounds with high affinity for the bradykinin B1 receptor in both cynomolgus macaque and rat models. nih.gov This finding highlights the potential for benzimidazole-containing compounds, such as this compound, to modulate the bradykinin system, thereby exerting anti-inflammatory effects.

| Compound Series | Target Receptor | Activity |

| 1-Benzylbenzimidazoles | Bradykinin B1 | High affinity |

Interaction with Cytokines and Inflammatory Mediators

Cytokines are a broad category of small proteins that are crucial in cell signaling, particularly in the context of inflammation and immune responses. The modulation of cytokine activity is a key mechanism for many anti-inflammatory agents.

Benzimidazole derivatives have been shown to interact with and modulate the activity of various cytokines and inflammatory mediators. For instance, certain benzimidazole derivatives have been found to protect pancreatic β-cells from cytokine-induced apoptosis. nih.gov These compounds were observed to increase cellular ATP levels, reduce caspase-3 activity, and decrease the production of nitrite (B80452), a marker of inflammation, in the presence of pro-inflammatory cytokines. nih.gov Another study demonstrated that a benzimidazole inhibitor could significantly reduce the release of pro-inflammatory cytokines and chemokines, such as IL-6 and RANTES, in bone marrow-derived macrophages stimulated with Toll-like receptor (TLR) agonists. researchgate.net This inhibition was associated with a reduction in ERK-MAP kinase phosphorylation, a key signaling pathway in inflammation. researchgate.net Furthermore, some 2-(substituted phenyl)benzimidazole derivatives have shown potent activity against IgE, various cytokines, and CD23, suggesting their potential in treating allergic conditions.

A newly synthesized benzimidazole derivative, referred to as ORT-83, was shown to suppress the gene expression of pro-inflammatory cytokines IL-6, NF-κB, and TNF-α in an inflammation-induced lung adenocarcinoma cell line. scielo.br

| Benzimidazole Derivative | Cell Line/Model | Effect on Cytokines/Mediators |

| Hydrazone derivatives of benzimidazole | Pancreatic β-Cells | Protection from cytokine-induced apoptosis, reduced nitrite production |

| Benzimidazole inhibitor | Bone Marrow-Derived Macrophages | Reduced release of IL-6 and RANTES |

| ORT-83 | A549 Human Lung Adenocarcinoma Cells | Suppressed gene expression of IL-6, NF-κB, and TNF-α |

Phospholipase A2 and Aldose Reductase Interactions

Phospholipase A2 (PLA2) and aldose reductase are two enzymes that have been implicated in inflammatory processes and diabetic complications, respectively. nih.govnih.gov

In the context of aldose reductase, an enzyme of the polyol pathway that is linked to diabetic complications, benzimidazole derivatives have shown promise as inhibitors. nih.gov A series of nih.govtandfonline.comacgpubs.orgtriazino[4,3-a]benzimidazole acetic acid derivatives were synthesized and found to be selective inhibitors of aldose reductase (ALR2). nih.gov One compound from this series, PS11, exhibited high inhibitory activity with an IC50 of 0.32 microM and was effective in preventing cataract development in a rat model of galactosemia. nih.gov The selectivity of these compounds for ALR2 over other related enzymes like aldehyde reductase and sorbitol dehydrogenase is a key finding. nih.gov

| Enzyme Target | Benzimidazole Analogue Class | Inhibitory Activity |

| Aldose Reductase (ALR2) | nih.govtandfonline.comacgpubs.orgtriazino[4,3-a]benzimidazole acetic acid derivatives | Selective inhibition (e.g., PS11 with IC50 of 0.32 µM) |

Investigation of Potential Anti-Proliferative Mechanisms (In Vitro Studies)

The benzimidazole core is a common feature in a number of compounds with demonstrated anti-proliferative activity. nih.govmdpi.com This has prompted in vitro studies to elucidate the mechanisms underlying this activity.

A prominent mechanism of action for some benzimidazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Novel N-substituted, benzimidazole-derived acrylonitriles have been shown to possess anti-proliferative activity against several cancer cell lines in vitro, with some compounds exhibiting pronounced activity and favorable selectivity towards normal cells. nih.gov Docking and molecular dynamics simulations have suggested that these compounds bind to the colchicine (B1669291) binding site in tubulin, thereby inhibiting its polymerization. nih.gov

Other 2-substituted benzimidazoles have also been evaluated for their anti-proliferative effects. For example, N,N-dimethylamino-substituted derivatives have shown selective activity against MCF-7 breast cancer cells. tandfonline.com Similarly, 2-amino-substituted benzimidazo[1,2-a]quinolines were found to be highly active against HCT116 colon cancer cells, inducing a significant reduction in the percentage of cells in the S phase and promoting cell death. tandfonline.com Further studies on 2-aminobenzimidazole (B67599) derivatives have identified compounds with cytotoxic activity against various human cancer cell lines, including rectal, bladder, lung, and breast cancer cells. nih.gov N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have also been explored, with some exhibiting potent anti-proliferative activity against the MDA-MB-231 breast cancer cell line. acs.org

The anti-proliferative activity of benzimidazole derivatives is not limited to a single mechanism. Besides tubulin inhibition, these compounds have been reported to act as topoisomerase inhibitors, DNA intercalating agents, and inhibitors of various kinases. nih.govnih.gov

| Compound Class | Cancer Cell Line(s) | Observed Effect/Mechanism |

| N-substituted benzimidazole-derived acrylonitriles | Various hematological cancer cell lines | Tubulin polymerization inhibition |

| N,N-dimethylamino-substituted benzimidazoles | MCF-7 (breast cancer) | Selective anti-proliferative activity |

| 2-amino-substituted benzimidazo[1,2-a]quinolines | HCT116 (colon cancer) | Reduction of cells in S phase, induction of cell death |

| 2-aminobenzimidazole derivatives | SW707 (rectal), HCV29T (bladder), A549 (lung), T47D (breast) | Cytotoxic activity |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | MDA-MB-231 (breast cancer) | Anti-proliferative activity |

Applications of 4 1h Benzimidazol 2 Yl Butanenitrile and Benzimidazole Derivatives in Advanced Materials and Catalysis

Catalytic Applications

The utility of benzimidazole (B57391) derivatives in catalysis is extensive, largely owing to their ability to form stable and catalytically active complexes with a variety of metals. These derivatives serve as robust ligands that can influence the efficiency, selectivity, and scope of numerous organic transformations.

Benzimidazole derivatives are highly effective ligands in coordination chemistry, forming stable complexes with transition metals that often exhibit enhanced catalytic activity. nih.gov The ease of modifying the benzimidazole scaffold allows for the fine-tuning of steric and electronic properties, which is crucial for developing potent catalysts for reactions like cross-coupling and hydrofunctionalization. researchgate.net

Metal complexes featuring benzimidazole-based N-heterocyclic carbene (NHC) ligands have garnered significant attention due to the unique properties imparted by the NHCs. researchgate.net These ligands are instrumental in creating catalytically active metal complexes for a wide array of processes. researchgate.net For instance, nickel(II) halide complexes with chelating bidentate benzimidazole-based NHCs have been synthesized and characterized, revealing a cis-geometry on a square-planar nickel center. acs.org Similarly, a variety of Cu(II), Zn(II), Ni(II), and Ag(I) complexes incorporating bis-benzimidazole derivatives have been designed and synthesized, highlighting the versatility of these ligands. nih.gov The resulting metal-based compounds are pivotal in various catalytic applications, including polymerization and other organic transformations. nih.gov

The structural design of these complexes often involves the condensation reaction between o-phenylenediamine (B120857) and a substituted aldehyde to form the benzimidazole core, which is then reacted with a metal salt. nih.gov The resulting complexes, such as those with cobalt, have been explored for their catalytic behavior in reactions like ethylene (B1197577) oligomerization. nih.gov

The development of enantioselective synthesis methods is a critical goal in organic chemistry, and benzimidazole derivatives have emerged as important ligands and scaffolds in this field. nih.govbohrium.com While many asymmetric functionalizations of benzimidazoles target the nucleophilic nitrogen atom, recent methods have enabled enantioselective C2-allylation. nih.govmit.edu A copper-hydride catalyzed approach, for example, utilizes electrophilic N–OPiv benzimidazoles with 1,3-dienes as nucleophile precursors to achieve the C2-allylated product with excellent stereoselectivity. nih.gov This method is notable for its mild reaction conditions and broad functional-group compatibility. nih.gov

Axially chiral benzimidazoles have also attracted interest for their potential applications in asymmetric catalysis. bohrium.com Researchers have successfully developed the first enantioselective synthesis of N-N benzimidazole atropisomers through a palladium-catalyzed intramolecular Buchwald-Hartwig amination reaction. bohrium.com This protocol provides access to a range of nonbiaryl benzimidazole and indole-benzimidazole atropisomers in high yields and with excellent enantioselectivities. bohrium.comresearchgate.net

Furthermore, chiral phosphoric acid has been used as a catalyst in an asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines, demonstrating the utility of benzimidazole derivatives as 1,3-dicarbonyl analogues. nih.gov

Benzimidazole derivatives are instrumental in promoting a variety of key organic transformations, showcasing their versatility as catalysts or ligands.

Oxidation: The oxidative cross-coupling of primary amines represents a direct method for synthesizing substituted benzimidazole derivatives. researchgate.netresearchgate.net This approach has gained significant attention for producing 2-substituted benzimidazoles. researchgate.net Additionally, mononuclear copper(II) complexes with benzimidazole-derived ligands have shown promising catalytic activity as functional mimics for catechol oxidases. dntb.gov.ua

Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and benzimidazole-derived ligands play a crucial role. nih.govmdpi.com These reactions, including Suzuki-Miyaura, Heck, and Kumada couplings, are vital for forming C-C bonds. researchgate.netmdpi.com For instance, xylyl-linked bis-benzimidazolium salts have been used as precursors for N-heterocyclic carbene ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling of challenging aryl chlorides. mdpi.com Nickel(II) complexes with chelating benzimidazole-based carbenes have also proven to be active catalysts for the Kumada coupling of aryl chlorides and bromides. acs.org Furthermore, a tandem Pd/Cu-catalyzed intermolecular cross-coupling cascade has been developed to synthesize N-fused (benzo)imidazophenanthridine scaffolds. nih.gov Heterogeneous catalysts, such as Cu–Pd/γ-Al2O3, have been employed for the direct synthesis of benzimidazole derivatives through a multi-step coupling reaction. rsc.org

Cyano-silylation: The cyanosilylation of aldehydes is an important carbon-carbon bond-forming reaction, and ruthenium(II) complexes of benzimidazole-derived N-heterocyclic carbenes have been shown to be effective catalysts. nih.gov These complexes facilitate the reaction between aromatic aldehydes and trimethylsilyl (B98337) cyanide, yielding O-silylated cyanohydrins in good to excellent yields under solvent-free conditions at room temperature. nih.gov The reaction is a convenient, atom-economic approach to producing valuable chemical intermediates. nih.gov Coordination polymers of Ag(I) and Cu(II) have also been tested as homogeneous catalysts for the cyanosilylation of various aldehydes, with some showing high efficiency. mdpi.com

Material Science Applications

The inherent properties of the benzimidazole ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an excellent building block for materials with novel properties. researchgate.net

Benzimidazole derivatives are widely used in the synthesis of supramolecular materials due to their distinct chemical and physical properties. researchgate.net The physicochemical nature of the benzimidazole unit allows for assembly through various noncovalent interactions, including metal coordination, hydrogen bonding, and π-π stacking. researchgate.net By modifying the benzimidazole core, a diverse range of structures with different sizes and morphologies can be constructed, from small coordination complexes to advanced macrostructures like nanowires. researchgate.net

For example, a benzimidazole-centered nonfullerene acceptor functionalized with a perfluorophenyl (C6F5) side chain was synthesized to study its self-assembly. rsc.org The introduction of fluorine atoms enabled supramolecular F–F interactions, which influenced the molecular packing and improved the thermal stability and photovoltaic performance of the resulting material. rsc.org

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, and benzimidazole derivatives are valuable components in this field. rsc.org The ability of the benzimidazole moiety to form predictable intermolecular interactions, particularly hydrogen bonds and π-π stacking, allows for the rational design of crystal lattices. niscpr.res.inresearchgate.net

The crystal structure of 4-(1H-Benzimidazol-2-yl)benzonitrile reveals a nearly planar molecule where intermolecular N—H⋯N hydrogen bonds link molecules into zigzag chains. nih.gov In a related compound, 4-[1-(4-Cyano-benzyl)-1H-benzimidazol-2-yl]benzonitrile, intermolecular C—H⋯N interactions create various dimer motifs, and molecules are stacked with significant centroid-centroid interactions. nih.gov The analysis of these crystal structures provides insights into the noncovalent forces that govern the self-assembly of these molecules, which is crucial for the design of new materials. researchgate.netresearchgate.net The planarity and hydrogen bonding capabilities of compounds like 2-(o-aminophenyl)benzimidazole contribute to the formation of specific lattice structures. niscpr.res.in

Supramolecular Assembly and Self-Assembly

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Benzimidazole derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). acs.orgglobethesis.com Their nitrogen atoms, particularly the sp²-hybridized nitrogen in the imidazole (B134444) ring, act as effective coordination sites for a variety of metal ions. researchgate.net The rigid nature of the benzimidazole ring combined with the potential for flexible or functionalized side chains allows for the creation of diverse and stable network structures. globethesis.comdocumentsdelivered.com

The synthesis of these materials typically involves the self-assembly of metal ions and benzimidazole-based organic ligands under hydrothermal or solvothermal conditions. globethesis.com The length and substituent groups of the ligands are crucial factors in determining the final structure and dimensionality of the resulting framework. acs.org For instance, research has shown that ligands incorporating pyridine (B92270) groups alongside the benzimidazole core can increase the number of available coordination sites, leading to the formation of CPs with unusual and complex topologies, such as 3D interpenetrating networks. globethesis.com

These benzimidazole-based MOFs and CPs are not merely structural curiosities; they exhibit functional properties. Some have been explored as catalysts, such as NH2-MIL-125(Ti) and Nickel-based MOFs, which have been used to facilitate the synthesis of other benzimidazole and benzothiazole (B30560) derivatives. rsc.orgnih.gov Others function as selective sensors for ions and small molecules or as photocatalysts for the degradation of environmental pollutants like antibiotics. globethesis.commdpi.com

A study on four coordination compounds constructed from asymmetric benzimidazole-based ligands and copper halides demonstrated their potential in the photocatalytic degradation of the antibiotic ciprofloxacin. mdpi.com The specific structure of the coordination polymer, whether it is a discrete complex or a one-, two-, or three-dimensional network, is heavily influenced by the ligand's design and the metal salt used. mdpi.com

| MOF/CP System | Metal Ion(s) | Benzimidazole Ligand Type | Resulting Structure | Application | Reference |

| NH2-MIL-125(Ti) | Ti⁴⁺ | Not specified | MOF | Heterogeneous catalyst for benzimidazole synthesis | rsc.org |

| Ni-MOF | Ni²⁺ | Not specified | MOF | Reusable Lewis acid catalyst for benzimidazole synthesis | nih.gov |

| Copper Halide CPs | Cu⁺ | Asymmetric polyazocyclic benzimidazoles | 0D, 1D, and 2D structures | Photocatalytic degradation of ciprofloxacin | mdpi.com |

| Co/Zn/Ag CPs | Co²⁺, Zn²⁺, Ag⁺ | Various bis(benzimidazole) ligands | 1D, 2D, and 3D networks | Fluorescence sensing of ions and organic molecules | globethesis.com |

Host-Guest Chemistry

The hydrophobic cavity and electron-rich nature of the benzimidazole ring system make its derivatives suitable participants in host-guest chemistry. They can act as guest molecules, being encapsulated by larger host macrocycles like cucurbit[n]urils (Q[n]s) and cyclodextrins. nih.govresearchgate.netacs.org

Cucurbit[n]urils, with their hydrophobic cavities and polar carbonyl portals, can form stable inclusion complexes with benzimidazole derivatives. nih.gov This encapsulation can significantly alter the physicochemical properties of the guest molecule. For example, the interaction between tetramethyl cucurbit nsf.govuril (TMeQ nsf.gov) and 2-heterocyclic substituted benzimidazoles has been shown to enhance the fluorescence of the guest molecules and slightly improve their water solubility. nih.govrsc.org The primary driving forces for the formation of these host-guest complexes are hydrogen bonding and ion-dipole interactions. researchgate.net

Similarly, β-cyclodextrin has been used to form inclusion complexes with benzimidazolium-based ionic liquids. acs.org Spectroscopic analysis confirmed that the hydrophobic alkyl chains of the benzimidazolium salts were incorporated into the cyclodextrin (B1172386) cavity, while the benzimidazolium headgroup remained outside. acs.org This type of host-guest complexation is being explored for applications in controlled drug delivery and for enhancing the efficacy of antibacterial agents. acs.org The formation of these complexes can be driven by van der Waals forces and hydrophobic interactions. researchgate.net

| Host Molecule | Guest Molecule (Benzimidazole Derivative) | Key Findings | Driving Forces | Reference |

| Tetramethyl cucurbit nsf.govuril (TMeQ nsf.gov) | 2-heterocyclic substituted benzimidazoles | 1:1 host-guest complex formation, enhanced fluorescence, slightly improved solubility. | Hydrogen bonding, ion-dipole interactions. | nih.govrsc.orgresearchgate.net |

| β-Cyclodextrin | Benzimidazolium-based ionic liquids (e.g., [C₁₀CFBim]Br) | Inclusion of the guest's alkyl chain into the host cavity. | Hydrophobic interactions. | acs.org |

| Cucurbit nih.govuril (CB nih.gov) | Benzimidazole derivatives | Encapsulation of the hydrophobic benzene (B151609) part of the guest. | Van der Waals interactions, hydrophobic effects. | researchgate.net |

Polymeric Materials and Conjugated Polymers

Benzimidazole derivatives are valuable building blocks in the synthesis of high-performance polymeric materials and conjugated polymers. Their high thermal stability, chemical resistance, and unique electronic properties make them suitable for demanding applications. rsc.orgdtic.mil The inclusion of the benzimidazole moiety into a polymer backbone can impart desirable characteristics such as high-temperature resistance and specific optoelectronic functions.

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. Research has focused on synthesizing high-purity benzimidazole derivatives to correlate their molecular properties—such as conjugation, bond strength, and steric effects—with the electrical properties of the resulting polymers. dtic.mil

In the realm of conjugated polymers, benzimidazole units can be incorporated to create materials for electronics and photonics. For example, polycyclic benzimidazole fused organic pigments have been studied for their photophysical and electrochemical properties, demonstrating their potential as functional materials. nih.gov The benzimidazole unit can act as an electron-accepting moiety, which is a crucial feature in designing donor-acceptor type conjugated polymers for applications like organic photovoltaics and light-emitting diodes. tandfonline.comacs.org

Applications in Chemosensing and Biosensors

The benzimidazole scaffold is a privileged structure in the design of chemosensors and biosensors due to its excellent coordination ability with metal ions and its capacity for hydrogen bonding. researchgate.nettandfonline.com These sensors often operate via optical changes, such as a "turn-on" or "turn-off" fluorescent response or a colorimetric shift upon binding with a specific analyte. iitrpr.ac.inmdpi.com

Benzimidazole derivatives have been engineered to selectively detect a wide range of analytes, including metal cations (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Co²⁺) and anions. nih.govresearchgate.netrsc.orgmdpi.com The selectivity of the sensor is tuned by modifying the substituents on the benzimidazole core, which alters the shape and electronic nature of the binding pocket. iitrpr.ac.in The sensing mechanism can involve various photophysical processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). tandfonline.comrsc.org

For example, a benzimidazole derivative (Compound L) was designed as a highly selective and sensitive "on-off" fluorescence sensor for Cu²⁺ ions, even showing the ability to detect the ion within living cells. nih.gov Another sensor, BBMP, was developed for the dual detection of Cu²⁺ (via fluorescence quenching) and Zn²⁺ (via a ratiometric fluorescence shift). rsc.org The binding of the metal ion to the nitrogen atoms of the imidazole ring and other nearby donor atoms inhibits processes like ESIPT, leading to a measurable change in the fluorescence signal. rsc.org

| Sensor | Target Analyte | Sensing Mechanism | Detection Limit | Key Feature | Reference |

| Compound L | Cu²⁺ | Fluorescence quenching (turn-off) | 3.06 µM | High selectivity and rapid response (15s); applicable in living cells. | nih.gov |

| BBMP | Cu²⁺ / Zn²⁺ | Turn-off (Cu²⁺), Ratiometric turn-on (Zn²⁺) | 0.16 µM (Cu²⁺), 0.1 µM (Zn²⁺) | Dual detection with distinct responses; inhibits ESIPT. | rsc.org |

| DQBM-B | Co²⁺ | Fluorescence quenching (turn-off) | - | Highly selective against interfering ions like Cu²⁺. | mdpi.com |

| BMHM | Zn²⁺ | Fluorescence enhancement (turn-on) | 0.148 µM | Operates in ethanol-water medium via Chelation-enhanced fluorescence. | researchgate.net |

Luminescent and Fluorescent Materials

Benzimidazole derivatives are a significant class of luminescent and fluorescent materials. researchgate.netbenthamdirect.com Their fluorescence often arises from processes like excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from a hydroxyl group to a nitrogen atom on the imidazole ring in the excited state. nih.gov This process leads to a large Stokes shift and intense emission, making these compounds useful as fluorescent dyes and probes. nih.gov

The photophysical properties of these materials can be finely tuned by chemical modification. For instance, synthesizing polycyclic benzimidazole fused pigments can yield materials with specific absorption and emission characteristics suitable for various applications. nih.gov A series of newly synthesized benzimidazole derivatives (BMPO, Me-BMPO, etc.) exhibited strong deep-blue emission in solution with high fluorescence quantum yields ranging from 42% to 80%. benthamdirect.com

The fluorescence of benzimidazole derivatives can also be enhanced through host-guest chemistry. Encapsulating a fluorescent benzimidazole within a host like a zeolitic imidazolate framework (ZIF-8) or a macrocyclic suit nih.govane can prevent aggregation-caused quenching and lead to a significant increase in the solid-state fluorescence quantum yield. rsc.orgrsc.org This strategy opens pathways to creating new, highly emissive solid-state materials. rsc.org

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, benzimidazole derivatives are widely used as functional materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net Due to their high electron mobility, they are frequently employed as electron-transporting materials. nih.gov Furthermore, by combining the electron-accepting benzimidazole unit with an electron-donating moiety like carbazole, bipolar host materials can be created. acs.org These bipolar hosts facilitate balanced charge transport within the emitting layer of the OLED, leading to higher efficiency and reduced efficiency roll-off. nih.govacs.org